molecular formula C23H28N4O2 B4460839 N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzamide

N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzamide

Cat. No. B4460839
M. Wt: 392.5 g/mol
InChI Key: VSUKOWCQLZSCEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzamide, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmacology and medicine.

Mechanism of Action

The mechanism of action of N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzamide is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzamide has also been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes such as pain perception, inflammation, and cell survival.
Biochemical and Physiological Effects:
N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain, as well as improve cognitive function and memory. Additionally, N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzamide has been shown to have anxiolytic effects, reducing anxiety and stress in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzamide in lab experiments is its relatively low toxicity and high selectivity for certain neurotransmitters and receptors. This makes it a useful tool for investigating the role of these neurotransmitters and receptors in various physiological processes. However, one limitation of using N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzamide is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzamide and its effects on various neurotransmitters and receptors. Finally, the development of more efficient synthesis methods and improved solubility could make N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzamide a more widely used tool in lab experiments.
Conclusion:
In conclusion, N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and medicine. Its anti-inflammatory, analgesic, and anxiolytic effects, as well as its potential use in the treatment of neurological disorders, make it a promising area of research. However, further research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzamide has been extensively studied for its potential applications in pharmacology and medicine. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. Additionally, N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzamide has been investigated for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-4-(2-oxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c1-25-13-15-26(16-14-25)20-8-4-18(5-9-20)17-24-23(29)19-6-10-21(11-7-19)27-12-2-3-22(27)28/h4-11H,2-3,12-17H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUKOWCQLZSCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=CC=C(C=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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